

Spectral Properties of Bismarck Brown Y: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brown 1*

Cat. No.: *B1169941*

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Introduction

Bismarck Brown Y, also known as C.I. 21000 or Basic **Brown 1**, is a diazo dye that has been historically significant in biological staining.^[1] Its applications include staining mucins, cartilage, and as a component in the Papanicolaou stain.^{[1][2]} A thorough understanding of its spectral properties is crucial for its application in quantitative biological assays, imaging, and potential use in other areas of scientific research. This technical guide provides a comprehensive overview of the known spectral characteristics of Bismarck Brown Y, details the experimental protocols for their determination, and discusses the factors that can influence these properties.

Physicochemical Properties

A summary of the key physicochemical properties of Bismarck Brown Y is presented in Table 1.

Table 1: Physicochemical Properties of Bismarck Brown Y

Property	Value	Reference(s)
CI Number	21000	[2]
Molecular Formula	C18H18N8·2HCl	[1]
Molecular Weight	419.32 g/mol	[1]
Appearance	Dark brown to reddish-brown powder	[3]
Solubility (Water)	1.36%	[2]
Solubility (Ethanol)	1.36%	[2]

Spectral Properties

The spectral properties of a dye are fundamental to its use in optical applications. This section details the absorption and fluorescence characteristics of Bismarck Brown Y.

Absorption Spectrum

Bismarck Brown Y exhibits a characteristic broad absorption band in the visible region of the electromagnetic spectrum, which is responsible for its brown color. The wavelength of maximum absorbance (λ_{max}) is a key parameter for spectrophotometric analysis. The reported λ_{max} values for Bismarck Brown Y vary slightly depending on the solvent and the source of the dye. A compilation of these values is provided in Table 2. The UV-visible spectrum of Bismarck Brown Y typically spans from 250 nm to 600 nm, with the most prominent peak occurring in the 457-463 nm range.[2]

Table 2: Absorption Maxima (λ_{max}) of Bismarck Brown Y

Solvent	λ_{max} (nm)	Reference(s)
Water	463	[3]
Not specified (Aldrich)	457	[2]
Water	457 - 463	[4]
Acidified 50% Ethanol	454 - 464	[5]

Molar Absorptivity

The molar absorptivity (or molar extinction coefficient), ϵ , is a measure of how strongly a chemical species absorbs light at a given wavelength. A specific value for the molar absorptivity of Bismarck Brown Y is not readily available in peer-reviewed literature. However, one technical data sheet provides a "Specific absorptivity (1%/1cm)" at λ_{max} of a minimum of 250.[4] This value represents the absorbance of a 1% (w/v) solution in a 1 cm cuvette.

Fluorescence Spectrum

Based on a comprehensive review of the available scientific literature, Bismarck Brown Y is considered to be a non-fluorescent or, at best, a very weakly fluorescent compound. There is no readily available data on its fluorescence emission spectrum or its fluorescence quantum yield. This lack of fluorescence is a key characteristic of the dye.

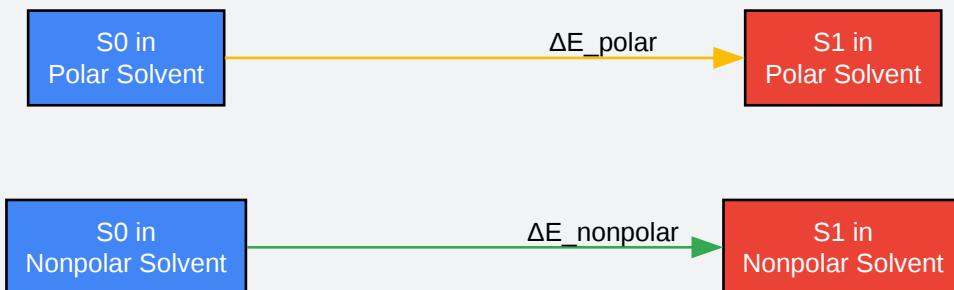
Factors Influencing Spectral Properties

The spectral properties of dyes can be influenced by their local environment. Understanding these factors is critical for the robust application of Bismarck Brown Y in various experimental conditions.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is reflected in a shift in the absorption and emission spectra of the solute. For Bismarck Brown Y, limited data is available on its solvatochromic behavior. The known absorption maxima in water and ethanol are presented in Table 2. A systematic study of Bismarck Brown Y in a wide range of solvents with varying polarities has not been found in the literature. Generally, for azo dyes, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the specific electronic structure of the dye and its interaction with the solvent molecules.

Polar solvents can stabilize the excited state, leading to a smaller energy gap ($\Delta E_{\text{polar}} < \Delta E_{\text{nonpolar}}$) and a red shift in the absorption spectrum.



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Caption: Conceptual diagram of solvatochromism.

Effect of pH

The pH of the solution can significantly impact the electronic structure of dyes, particularly those with acidic or basic functional groups, leading to changes in their absorption spectra. For Bismarck Brown Y, studies have primarily focused on its degradation under different pH conditions rather than direct spectral shifts. Research on the photocatalytic degradation of Bismarck Brown Y has shown that the degradation efficiency increases in alkaline conditions, with the highest rate observed at pH 11.^[2] Similarly, for the related compound Bismarck Brown R, maximum decolorization efficiency was found at pH 9. These findings suggest that the chemical structure of Bismarck Brown Y is sensitive to pH, which would likely be reflected in its UV-Vis spectrum. However, a detailed study showing the absorption spectra of Bismarck Brown Y at various pH values is not readily available.

Experimental Protocols

This section provides detailed methodologies for the determination of the key spectral properties of Bismarck Brown Y.

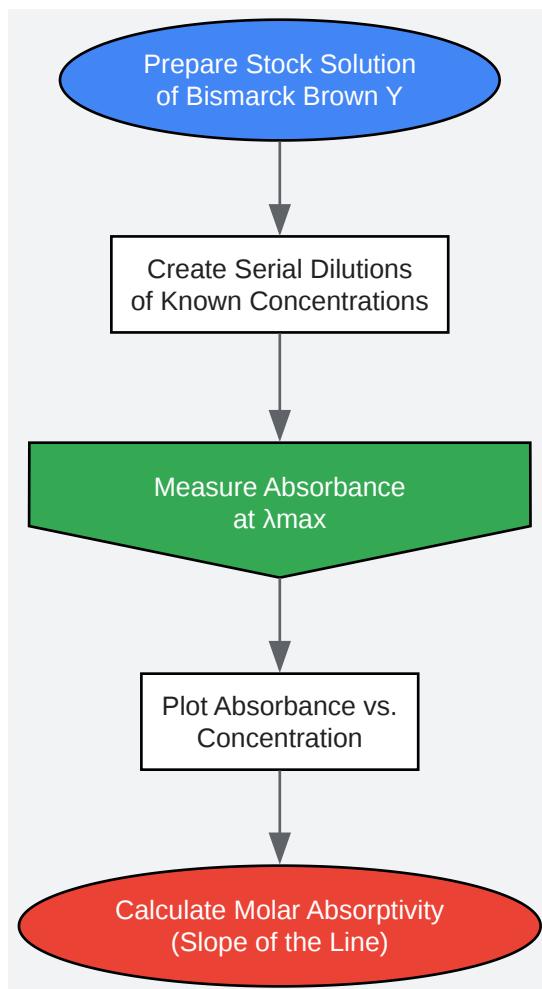
Determination of Molar Absorptivity

The molar absorptivity can be determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing

species and the path length of the light through the solution.

Protocol:

- Preparation of a Stock Solution: Accurately weigh a known mass of Bismarck Brown Y powder and dissolve it in a precise volume of a suitable solvent (e.g., deionized water) in a volumetric flask to create a stock solution of known concentration.
- Preparation of Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations. A typical concentration range would be from 1 μM to 20 μM .
- Spectrophotometric Measurement:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20-30 minutes.
 - Set the wavelength to the known λ_{max} of Bismarck Brown Y in the chosen solvent (e.g., 463 nm in water).
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of each of the diluted solutions in a 1 cm path length cuvette.
- Data Analysis:
 - Plot a graph of absorbance versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, ϵ is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting line will be equal to the molar absorptivity (since $b = 1 \text{ cm}$).
 - Perform a linear regression analysis on the data to obtain the slope of the line, which represents the molar absorptivity (ϵ) in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$.



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Caption: Workflow for determining molar absorptivity.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. Since Bismarck Brown Y is considered non-fluorescent, the expected quantum yield is zero or negligible. The following protocol describes the comparative method, which would be used to confirm this.

Protocol:

- Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs in a similar spectral region to Bismarck Brown Y. (Note: Finding a

suitable standard for a non-fluorescent compound is for the purpose of demonstrating the lack of emission).

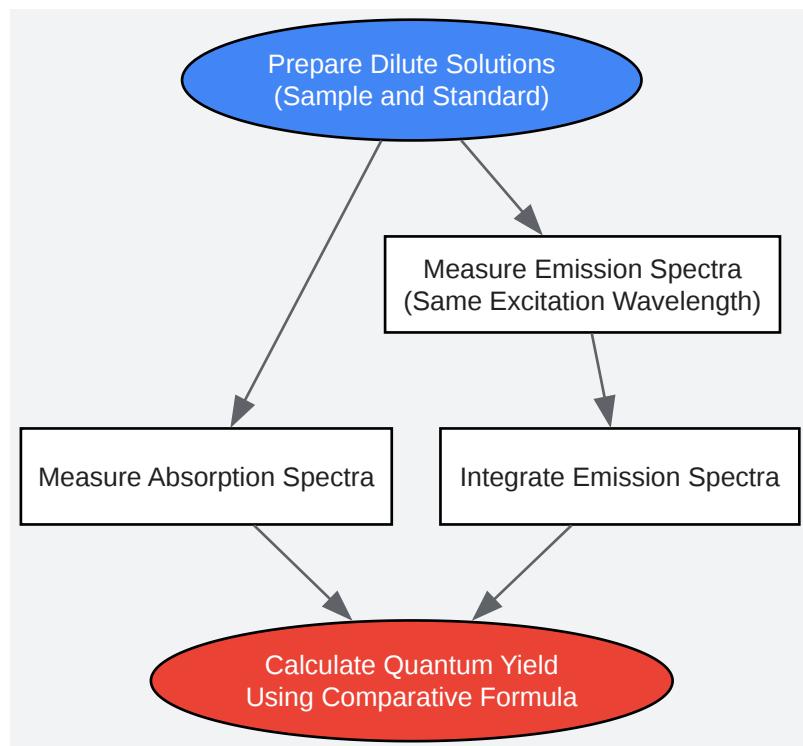
- Preparation of Solutions: Prepare dilute solutions of both the Bismarck Brown Y sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measurement of Absorption Spectra: Record the UV-Vis absorption spectra of all prepared solutions.
- Measurement of Fluorescence Spectra:
 - Using a spectrofluorometer, excite the standard and the Bismarck Brown Y solutions at the same wavelength.
 - Record the fluorescence emission spectra over the entire emission range for both the standard and the sample.
- Data Analysis: The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- η is the refractive index of the solvent.

For Bismarck Brown Y, the integrated fluorescence intensity (I_{sample}) is expected to be at or near the background noise level, resulting in a calculated quantum yield close to zero.



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Caption: Workflow for determining fluorescence quantum yield.

Conclusion

Bismarck Brown Y is a diazo dye with well-characterized absorption properties in the visible range, making it suitable for colorimetric and staining applications. Its absorption maximum is consistently reported in the 457-463 nm range in aqueous solutions. However, there is a notable lack of data in the scientific literature regarding its molar absorptivity and any significant fluorescence properties. The available evidence strongly suggests that Bismarck Brown Y is a non-fluorescent compound. While the influence of pH on its degradation has been studied, the direct effect of pH and a wide range of solvents on its absorption spectrum remains an area for further investigation. The experimental protocols provided in this guide offer a clear path for researchers to determine these missing parameters and to further characterize the spectral behavior of this classic biological stain.

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- To cite this document: BenchChem. [Spectral Properties of Bismarck Brown Y: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169941#spectral-properties-of-bismarck-brown-y]

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